Product packaging for Isonicotinimidamide hydrochloride hydrate(Cat. No.:)

Isonicotinimidamide hydrochloride hydrate

Cat. No.: B15383461
M. Wt: 175.61 g/mol
InChI Key: AZCFUMJYMWPQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isonicotinimidamide hydrochloride hydrate (CAS: 42518-06-9), also known as pyridine-4-carboximidamide hydrochloride, is a heterocyclic organic compound with the molecular formula C₆H₈ClN₃·H₂O and a molecular weight of 157.60 g/mol . Structurally, it consists of a pyridine ring substituted with a carboximidamide group at the 4-position, complexed with hydrochloric acid and water. This compound is a white to off-white crystalline powder, typically stored at -20°C to maintain stability .

It serves as a critical intermediate in synthesizing pharmacologically active compounds, particularly those targeting enzyme inhibition or receptor modulation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClN3O B15383461 Isonicotinimidamide hydrochloride hydrate

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

pyridine-4-carboximidamide;hydrate;hydrochloride

InChI

InChI=1S/C6H7N3.ClH.H2O/c7-6(8)5-1-3-9-4-2-5;;/h1-4H,(H3,7,8);1H;1H2

InChI Key

AZCFUMJYMWPQIE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=N)N.O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Benzimidamide Hydrochloride (CAS: 1670-14-0)

  • Structure : A benzene ring substituted with a carboximidamide group and HCl.
  • Molecular Formula : C₇H₉ClN₂.
  • Applications : Used in peptide synthesis and as a protease inhibitor precursor.
  • Key Difference : Lacks the pyridine ring, reducing its polarity compared to isonicotinimidamide derivatives .

4-Methylbenzimidamide Hydrochloride (CAS: 6326-27-8)

  • Structure : Methyl-substituted benzimidamide hydrochloride.
  • Molecular Formula : C₈H₁₁ClN₂.
  • Applications : Intermediate in antifungal and antiviral agents.
  • Key Difference : Methyl group enhances lipophilicity, altering pharmacokinetic properties .

Benzenecarboximidamide Hydrochloride Hydrate (CAS: 206752-36-5)

  • Structure : Similar to benzimidamide but with additional hydration.
  • Molecular Formula : C₇H₉ClN₂·H₂O.
  • Applications : Used in coordination chemistry for metal-organic frameworks.
  • Key Difference : Hydration affects solubility and crystal packing .

Pharmacologically Active Hydrochlorides

Ripasudil Hydrochloride Hydrate (K-115)

  • Structure : A small-molecule Rho kinase (ROCK) inhibitor.
  • Molecular Formula : C₁₅H₁₇ClN₂O₃S·HCl·H₂O.
  • Applications : Reduces intraocular pressure in glaucoma patients.
    • Efficacy : Lowers intraocular pressure by 8.1–8.5 mmHg in corticosteroid- or inflammation-induced ocular hypertension .
    • Mechanism : ROCK inhibition increases aqueous humor outflow.
  • Contrast with Isonicotinimidamide : Ripasudil is a therapeutic agent, whereas isonicotinimidamide is a synthetic intermediate .

Procainamide Hydrochloride (CAS: 614-39-1)

  • Structure : A procaine derivative with an amide linkage.
  • Molecular Formula : C₁₃H₂₁N₃O·HCl.
  • Applications : Antiarrhythmic agent.
  • Key Difference : Larger molecular weight (271.79 g/mol) and distinct mechanism (sodium channel blockade) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) Stability
Isonicotinimidamide HCl hydrate 157.60 Water-soluble 260–265 (decomp.) Stable at -20°C
Benzimidamide HCl 156.61 Ethanol-soluble 245–250 Hygroscopic
Ripasudil HCl hydrate 395.31 DMSO-soluble >300 Light-sensitive

Q & A

Q. How can the hydrate type (isolated, channel, or ion-coordinated) of isonicotinimidamide hydrochloride hydrate be determined experimentally?

  • Method : Use single-crystal X-ray diffraction (SC-XRD) to resolve the crystallographic structure. Compare the coordination environment of water molecules with reference hydrate types (e.g., ondansetron hydrochloride dihydrate as an ion-coordinated hydrate ). Data from the Cambridge Crystallographic Data Centre (CCDC) can be cross-referenced for validation. Thermogravimetric analysis (TGA) can complement this by quantifying water loss during heating.

Q. What are the recommended methods for synthesizing this compound and assessing its purity?

  • Method : Synthesis typically involves amidination of isonicotinonitrile using HCl and ammonia. Purity assessment should combine HPLC (e.g., a C18 column with UV detection at 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. Evidence from similar compounds (e.g., 5-methylpicolinimidamide hydrochloride) suggests using PubChem-derived SMILES strings (C6H8ClN3) to verify structural integrity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Method : Adopt procedures from established safety frameworks, such as those for amantadine hydrochloride. Key steps include:
  • Training on hazard-specific handling, decontamination, and emergency response.
  • Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.
  • Referencing Safety Data Sheets (SDS) for spill management and first-aid measures .

Q. How does hydrate morphology influence the physical properties of this compound?

  • Method : Characterize hydrate distribution using scanning electron microscopy (SEM) or X-ray microtomography. Patchy hydrate saturation (heterogeneous distribution) can affect mechanical stability and conductivity, as observed in gas hydrate-bearing sands. Computational modeling (e.g., finite element analysis) can predict property dependencies on hydrate saturation .

Q. What analytical techniques are suitable for quantifying water content in this compound?

  • Method : Use Karl Fischer titration for precise water quantification. Complement with dynamic vapor sorption (DVS) to study hygroscopicity under varying humidity. TGA data can correlate water loss with temperature, distinguishing between bound and free water .

Advanced Research Questions

Q. How can contradictions in reported stability data for this compound be resolved?

  • Method : Conduct controlled stability studies under varying conditions (temperature, humidity, light). Compare degradation kinetics using HPLC-UV/MS. If discrepancies arise, evaluate hydrate morphology (e.g., patchy vs. homogeneous saturation) and its impact on reactivity, as seen in studies on gas hydrates . Statistical tools like principal component analysis (PCA) can identify confounding variables.

Q. What experimental design principles apply to developing an RP-HPLC method for this compound analysis?

  • Method : Follow the AQbD (Analytical Quality by Design) framework. Use Box-Behnken Design (BBD) to optimize critical parameters:
  • Factors : Mobile phase pH (2.5–4.5), column temperature (25–40°C), flow rate (0.8–1.2 mL/min).
  • Responses : Retention time, peak symmetry, resolution.
    Validate per ICH guidelines for linearity (2–50 µg/mL), precision (RSD <2%), and robustness .

Q. How does the ion-coordination environment in this compound affect its solubility and bioavailability?

  • Method : Perform solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) and correlate with crystallographic data. Molecular dynamics simulations can model solute-solvent interactions. Compare with ondansetron hydrochloride, where chloride ions coordinate water molecules, altering dissolution rates .

Q. What strategies mitigate hydrate phase transitions during formulation of this compound?

  • Method : Use excipients (e.g., cyclodextrins, PVP) to stabilize the hydrate form. Monitor phase transitions via differential scanning calorimetry (DSC) and XRPD. For lyophilized products, optimize freeze-drying cycles to prevent dehydration-induced amorphization .

Q. How can computational tools predict the hydrate formation propensity of isonicotinimidamide hydrochloride?

  • Method : Apply molecular docking and lattice energy calculations (e.g., using Materials Studio software). Compare with databases like CCDC to identify common hydrate motifs. Machine learning models trained on hydrate-forming APIs can predict crystallization pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.